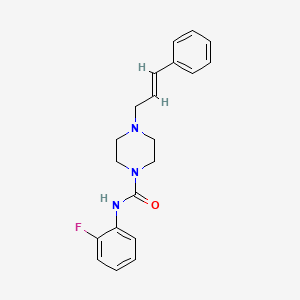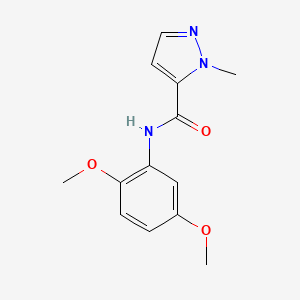
N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide, also known as FPPP, is a synthetic compound that belongs to the class of piperazine derivatives. FPPP has been widely used in scientific research due to its unique chemical structure and potential therapeutic properties. In
作用機序
The exact mechanism of action of N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and a serotonin receptor agonist. N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide may also interact with other neurotransmitter systems in the brain, including the noradrenergic and cholinergic systems.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has been shown to produce a range of biochemical and physiological effects. It has been demonstrated to increase dopamine and serotonin levels in the brain, leading to improved mood and decreased anxiety. N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has also been shown to reduce pain and inflammation, possibly through its interaction with the opioid and cannabinoid systems.
実験室実験の利点と制限
N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a highly potent and selective compound, which makes it useful for studying specific neurotransmitter systems in the brain. N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide is also relatively easy to synthesize, which allows for large-scale production for research purposes. However, N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has some limitations, including its potential for abuse and dependence, which may limit its use in certain research applications.
将来の方向性
There are several future directions for the study of N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide. One potential area of research is the development of N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide analogs with improved therapeutic properties and reduced potential for abuse. Another direction is the investigation of N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide's potential use in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide and its interactions with other neurotransmitter systems in the brain.
合成法
The synthesis of N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide involves the reaction of 1-(2-fluorophenyl)piperazine with 3-phenyl-2-propenal in the presence of a suitable catalyst. The resulting product is then treated with carboxylic acid anhydride to obtain N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in high yield and purity. The synthesis of N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学的研究の応用
N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antidepressant effects. N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has also been investigated for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-(2-fluorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c21-18-10-4-5-11-19(18)22-20(25)24-15-13-23(14-16-24)12-6-9-17-7-2-1-3-8-17/h1-11H,12-16H2,(H,22,25)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLLFUMHKHKSGH-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5315292.png)
![4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5315296.png)
![2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5315303.png)
![2-({[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5315311.png)


![3-ethyl-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5315332.png)
![5-methyl-4-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5315346.png)
![6-[(diethylamino)methyl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5315353.png)
![1-{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5315364.png)

![ethyl {2-[(1-piperidinylacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5315379.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile](/img/structure/B5315390.png)